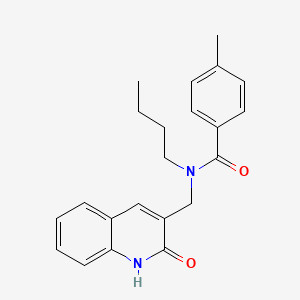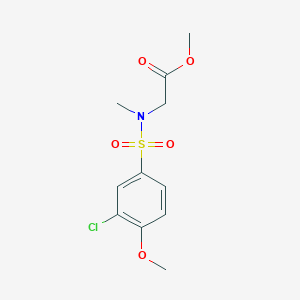
Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-(3-chloro-4-methoxy-N-methylaniline)sulfonamido)acetate” is a complex organic compound. It contains a methoxy group (-OCH3), a methyl group (-CH3), a chloro group (-Cl), a sulfonamide group (-SO2NH2), and an acetate group (-COOCH3). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other compounds present. The functional groups in the compound would likely play a significant role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the nature of its functional groups .科学研究应用
Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an antibacterial and antifungal agent. It has been found to exhibit potent activity against a wide range of bacterial and fungal strains, including multidrug-resistant strains. In addition, this compound has been investigated for its potential use in cancer therapy. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to exhibit potent activity against various weed species and can be used to control weed growth in crops. In addition, this compound has been investigated for its potential use as a growth regulator in plants.
作用机制
The mechanism of action of Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate is not fully understood. However, it is believed to inhibit the synthesis of folic acid, which is essential for the growth and survival of bacteria and fungi. This compound is also believed to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antibacterial and antifungal activity. It can inhibit the growth and survival of various bacterial and fungal strains, including multidrug-resistant strains. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been investigated for its potential use as a herbicide and growth regulator in plants.
实验室实验的优点和局限性
One of the main advantages of using Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate in lab experiments is its potent antibacterial and antifungal activity. This compound can be used to study the mechanisms of bacterial and fungal growth and survival. In addition, this compound can be used to study the mechanisms of apoptosis in cancer cells.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations and can cause cell death. In addition, the mechanism of action of this compound is not fully understood, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanisms of action of this compound in more detail. This can lead to the development of new drugs that target specific pathways in bacterial and fungal cells or cancer cells. In addition, this compound can be further studied for its potential use in agriculture as a herbicide and growth regulator in plants.
合成方法
Methyl 2-(3-chloro-4-methoxy-N-methylphenylsulfonamido)acetate can be synthesized through a series of chemical reactions. One of the most common methods involves the reaction of 3-chloro-4-methoxyaniline with chlorosulfonic acid, followed by the addition of methyl acetate and sodium bicarbonate. The resulting product is then purified through recrystallization using a suitable solvent. This synthesis method has been optimized to yield high purity and yield of this compound.
安全和危害
属性
IUPAC Name |
methyl 2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-13(7-11(14)18-3)19(15,16)8-4-5-10(17-2)9(12)6-8/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOGWOCYMHFANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

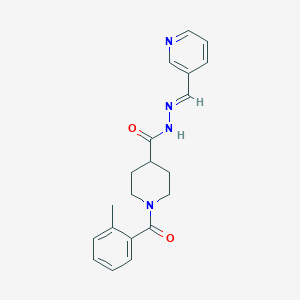


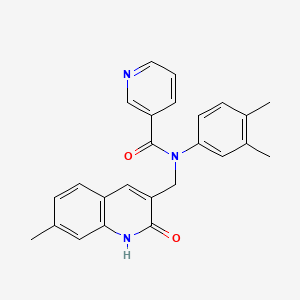

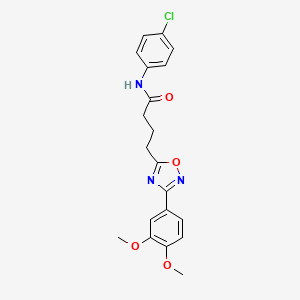

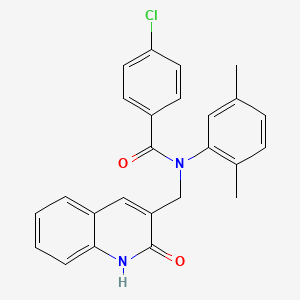
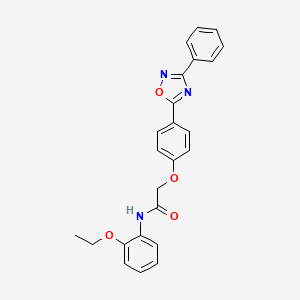
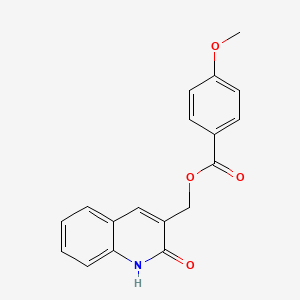


![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
